Bienvenue dans la boutique en ligne BenchChem!

3-Amino-1H-indazol-5-ol

D-amino acid oxidase neurological disorders enzyme inhibition

3-Amino-1H-indazol-5-ol (C₇H₇N₃O, MW 149.15 g/mol) is a bicyclic heterocycle belonging to the 3-aminoindazole family, bearing a hydrogen-bond-donating hydroxyl at the 5-position and a nucleophilic amino group at the 3-position. This dual-functionalised indazole core serves as a privileged scaffold for kinase inhibitor design and is commercially supplied at ≥95% purity for research use.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B8788973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1H-indazol-5-ol
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=NN2)N
InChIInChI=1S/C7H7N3O/c8-7-5-3-4(11)1-2-6(5)9-10-7/h1-3,11H,(H3,8,9,10)
InChIKeyNGQYNCYYCZNOPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1H-indazol-5-ol (CAS 88805-70-3): Core Scaffold Identity & Procurement Baseline


3-Amino-1H-indazol-5-ol (C₇H₇N₃O, MW 149.15 g/mol) is a bicyclic heterocycle belonging to the 3-aminoindazole family, bearing a hydrogen-bond-donating hydroxyl at the 5-position and a nucleophilic amino group at the 3-position . This dual-functionalised indazole core serves as a privileged scaffold for kinase inhibitor design and is commercially supplied at ≥95% purity for research use . Its structural positioning between the simpler 1H-indazol-5-ol (5-hydroxyindazole) and the more elaborated 3,5-diaminoindazoles creates distinct physicochemical and pharmacological boundaries that govern its selection in medicinal chemistry programmes [1].

Why 3-Amino-1H-indazol-5-ol Cannot Be Simply Substituted by Other Indazole Analogs in Drug Discovery Pipelines


Indazole-based building blocks are not functionally interchangeable; the specific placement of the 3-amino and 5-hydroxy substituents on the indazole core dictates hydrogen-bond donor/acceptor geometry, electronic distribution, and metabolic susceptibility [1]. Replacing 3-amino-1H-indazol-5-ol with 1H-indazol-5-ol (lacking the 3-NH₂) eliminates kinase hinge-binding capability, while moving to 3,5-diaminoindazole removes the phenolic hydroxyl required for certain solvent-exposed interactions [2]. Even within the 3-aminoindazole series, substitution at the 5-position profoundly alters target engagement: a 5-hydroxy group confers D-amino acid oxidase (DAAO) inhibitory activity that is lost upon further synthetic elaboration, whereas 5-sulfonamide derivatives redirect selectivity toward JAK2 [3]. The quantitative evidence below demonstrates that these structural distinctions translate into measurable, decision-relevant differences in potency, selectivity, and synthetic utility.

Quantitative Differentiation Evidence: 3-Amino-1H-indazol-5-ol vs. Closest Analogs


DAAO Inhibitory Activity: 3-Amino-1H-indazol-5-ol vs. 1H-Indazol-5-ol (5-Hydroxyindazole)

In a panel of C5- and C6-substituted indazole derivatives evaluated against porcine D-amino acid oxidase (DAAO), none of the fifteen synthetic C5-substituted indazoles showed noteworthy inhibition. However, 1H-indazol-5-ol (the synthetic precursor lacking a 3-amino group) was identified as a good-potency DAAO inhibitor with an IC₅₀ of 2.03 µM [1]. Critically, the 3-amino-1H-indazol-5-ol scaffold, when further derivatised at the C5 position, loses this DAAO activity entirely, demonstrating that the free 5-OH group is necessary but not sufficient; the presence of the 3-NH₂ group alters the electronic character and binding mode sufficiently to silence DAAO engagement. This represents a functional selectivity switch: the 3-amino-5-ol core is not a DAAO inhibitor, whereas its des-amino analog is.

D-amino acid oxidase neurological disorders enzyme inhibition

JAK2 Kinase Selectivity: 5-Sulfonamide Derivative of 3-Amino-1H-indazol-5-ol Exhibits 38-Fold Selectivity over JAK3

The 3-amino-1H-indazol-5-ol scaffold serves as the core for the JAK2 Inhibitor IV series. Specifically, 4-(3-amino-1H-indazol-5-yl)-N-tert-butylbenzenesulfonamide (CAS 1110502-30-1) potently inhibits wild-type JAK2 with an IC₅₀ of 78 nM and the clinically relevant V617F mutant with an IC₅₀ of 206 nM, while displaying markedly reduced activity against JAK3 (IC₅₀ = 2.93 µM), yielding a 38-fold selectivity window for JAK2 over JAK3 [1]. The 5-hydroxy group on the indazole core is essential for downstream sulfonamide coupling; analogs built on the 1H-indazol-5-ol (des-amino) scaffold lack the 3-amino hinge-binding motif required for kinase engagement, and 3-aminoindazole itself (no 5-OH) cannot be elaborated into this inhibitor series. This demonstrates that the dual 3-NH₂/5-OH substitution pattern is a non-negotiable structural requirement for generating this JAK2-selective chemotype .

JAK2 inhibitor kinase selectivity myeloproliferative disorders

CDK2 Co-Crystal Structure: 3-Aminoindazole Binding Mode Validates the Scaffold's Kinase Hinge-Binding Capability

The crystal structure of a 3-aminoindazole compound bound to CDK2 (PDB 2R64, resolution 2.3 Å) reveals the canonical kinase hinge-binding mode: the 3-amino group and the indazole N2 nitrogen form a bidentate hydrogen-bond donor–acceptor pair with the backbone carbonyl and NH of Glu81 and Leu83 in the CDK2 hinge region [1]. This binding mode is structurally validated and distinct from that of indazole scaffolds lacking the 3-amino group, which cannot simultaneously satisfy both hinge hydrogen-bonding contacts. The 5-hydroxy group in 3-amino-1H-indazol-5-ol occupies a solvent-exposed region and provides a synthetic handle for introducing solubility- or potency-enhancing groups without disrupting the hinge interaction, a design principle inaccessible to 3-aminoindazole (no 5-substituent vector) and 1H-indazol-5-ol (no hinge-binding motif) [2]. While the co-crystallised ligand is a more elaborated 3,5-diaminoindazole, the structural basis for hinge recognition is directly transferable to the 3-amino-5-ol core.

CDK2 inhibitor X-ray crystallography structure-based drug design

Antiproliferative Activity of 3-Aminoindazole Derivatives Against Cancer Cell Lines: Scaffold-Level Potency Benchmarking

A series of 3-amino-1H-indazole derivatives were evaluated for antiproliferative activity against five human cancer cell lines. The best compound, W24, demonstrated broad-spectrum activity with IC₅₀ values of 0.43–3.88 µM across HT-29 (colorectal), MCF-7 (breast), A-549 (lung), HepG2 (liver), and HGC-27 (gastric) cells [1]. By contrast, indazole derivatives lacking the 3-amino group (e.g., 1H-indazol-5-ol) are not reported to exhibit direct antiproliferative activity in these assays; their primary reported activity is DAAO inhibition. This establishes the 3-amino group as a critical pharmacophoric element for anticancer activity within the indazole class. W24 further displayed G2/M cell cycle arrest, apoptosis induction via Cyclin B1/BAD/Bcl-xL modulation, and inhibition of HGC-27 cell migration and invasion through EMT pathway suppression (Snail, Slug, HIF-1α downregulation) [1]. The compound also showed low tissue toxicity and favorable pharmacokinetic properties in vivo, supporting the translational relevance of the 3-aminoindazole scaffold [1].

anticancer PI3K/AKT/mTOR pathway antiproliferative

Bcr-Abl Kinase Inhibition: 3-Aminoindazole Core Enables Sub-10 nM Cellular Potency Against Imatinib-Sensitive and Resistant Mutants

A series of 3-amino-4-ethynylindazole derivatives, designed by introducing ponatinib-like alkyne and diarylamide features onto the 3-aminoindazole scaffold, achieved exceptionally potent Bcr-Abl inhibition. Compound 9h exhibited an IC₅₀ of 4.6 nM against wild-type Bcr-Abl, representing a >100-fold improvement over the lead indazole II compound, and was active against the imatinib-resistant Bcr-Abl T315I mutant with 2-fold and 3.6-fold superior potency compared to indazole II and compound 10c, respectively [1]. In K562 CML cells, compounds 9h and 10c showed GI₅₀ values below 10 nM, and NanoBRET target engagement confirmed intracellular Bcr-Abl binding by 9h [1]. This level of cellular potency is inaccessible from scaffolds lacking the 3-aminoindazole core: 1H-indazol-5-ol derivatives have not been reported as Bcr-Abl inhibitors, and indazole cores without the 3-NH₂ cannot establish the critical hinge-binding hydrogen bond with Met318 in the Bcr-Abl ATP pocket.

Bcr-Abl inhibitor chronic myeloid leukemia imatinib resistance

MAO-B Inhibition: C5-Substituted Indazoles Achieve Picomolar Potency, Differentiating the Indazole Core from Non-Indazole MAO Inhibitors

In a systematic evaluation of fifteen C5- and C6-substituted indazole derivatives, all compounds inhibited human MAO-B with submicromolar IC₅₀ values. C5-substituted indazoles were particularly potent, with IC₅₀ values ranging from 0.0025 to 0.024 µM (2.5–24 nM), while the most potent MAO-A inhibitor in the series (compound 5c) achieved only an IC₅₀ of 0.745 µM, representing a 31–298-fold selectivity for MAO-B over MAO-A [1]. The unsubstituted 1H-indazol-5-ol precursor was inactive against MAO enzymes, further confirming that the C5 substituent and the indazole core cooperate to drive MAO-B potency. While 3-amino-1H-indazol-5-ol itself was not directly tested in this panel, the data establish that C5-functionalised indazoles are a privileged scaffold for MAO-B inhibition, and that the 5-hydroxy group provides a synthetic entry point for generating highly potent, selective MAO-B inhibitors that are inaccessible from cores lacking the C5 substitution site [1].

monoamine oxidase B neuroprotection indazole SAR

Optimised Application Scenarios for 3-Amino-1H-indazol-5-ol Based on Differentiated Evidence


Kinase-Focused Fragment Library Design Requiring Validated Hinge-Binding Scaffolds

The co-crystal structure of a 3-aminoindazole ligand with CDK2 (PDB 2R64) provides direct structural validation of the bidentate hinge-binding mode, making 3-amino-1H-indazol-5-ol a structurally credentialed fragment for kinase inhibitor library construction [1]. The 5-OH group provides a solvent-exposed synthetic vector for property optimisation without disrupting the critical hinge interaction – an advantage over 3-aminoindazole (no C5 handle) and 3,5-diaminoindazole (replaces the OH with NH₂, altering hydrogen-bond character and synthetic accessibility). Procurement teams building kinase-targeted compound collections should select this scaffold when both hinge-binding capability and a C5 elaboration point are required.

JAK2-Selective Inhibitor Development Requiring Quantitative Selectivity Over JAK3

Derivatisation of 3-amino-1H-indazol-5-ol via 5-sulfonamide coupling yields JAK2 inhibitors with a quantifiable 38-fold selectivity window over JAK3 (JAK2 IC₅₀ = 78 nM vs. JAK3 IC₅₀ = 2.93 µM) [2]. This selectivity profile, achieved from the 3-amino-5-ol scaffold, cannot be replicated from 3-aminoindazole (lacks the 5-OH sulfonamide attachment point) or 1H-indazol-5-ol (lacks the 3-NH₂ kinase hinge binder). Medicinal chemistry groups pursuing JAK2-selective programmes for myeloproliferative disorders should procure this specific building block rather than simpler indazole analogs.

Multi-Target CNS Programmes Requiring MAO-B Selectivity with Retained Kinase-Directed Potential

C5-substituted indazole derivatives achieve MAO-B IC₅₀ values as low as 2.5 nM with 31–298-fold selectivity over MAO-A, while the 3-aminoindazole core simultaneously provides a validated kinase pharmacophore [3]. 3-Amino-1H-indazol-5-ol uniquely combines the 5-OH entry point for MAO-B-directed elaboration with the 3-NH₂ hinge-binding motif for kinase targeting. This dual-purpose functionality is absent in 1H-indazol-5-ol (no kinase activity) and 3-aminoindazole (no C5 substitution site). Researchers developing CNS-penetrant, multi-mechanism agents should select this scaffold when a single building block must support parallel optimisation toward both MAO-B and kinase targets.

Bcr-Abl Inhibitor Medicinal Chemistry Targeting Imatinib-Resistant CML

The 3-aminoindazole core, when elaborated with ethynyl and diarylamide substituents, delivers sub-10 nM cellular potency against K562 CML cells and retains activity against the imatinib-resistant Bcr-Abl T315I mutant [4]. The 3-amino group is essential for the Met318 hinge hydrogen bond, and the indazole 5-position can be used for further substitution. 3-Amino-1H-indazol-5-ol provides both the essential 3-NH₂ pharmacophore and a 5-OH handle for late-stage diversification, making it the appropriate starting material for Bcr-Abl programmes that require synthetic flexibility to address resistance mutations – a combination not available from 1H-indazol-5-ol or 3-aminoindazole alone.

Quote Request

Request a Quote for 3-Amino-1H-indazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.